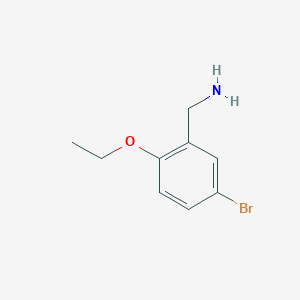

5-Bromo-2-ethoxybenzylamine

描述

Structure

3D Structure

属性

IUPAC Name |

(5-bromo-2-ethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHULHOAUXUKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651880 | |

| Record name | 1-(5-Bromo-2-ethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887582-48-1 | |

| Record name | 1-(5-Bromo-2-ethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 5 Bromo 2 Ethoxybenzylamine

Reactivity of the Primary Amine Moiety in Organic Transformations

The primary amine group (-CH₂NH₂) attached to the benzyl (B1604629) core is a potent nucleophile and a key site for a variety of organic transformations. Its reactivity is central to building molecular complexity through the formation of nitrogen-containing functional groups.

The lone pair of electrons on the nitrogen atom of 5-Bromo-2-ethoxybenzylamine allows it to act as an effective nucleophile in reactions with carbonyl compounds, particularly carboxylic acid derivatives. This reactivity is fundamental to the formation of stable amide, urea (B33335), and carbamate (B1207046) linkages.

Amide Formation: Amide bonds are among the most common linkages in medicinal chemistry and are typically formed by reacting the amine with an activated carboxylic acid. nih.govnih.gov Common activating agents include carbodiimides or the conversion of the carboxylic acid to a more reactive species like an acyl chloride or anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the amide and eliminate a leaving group. masterorganicchemistry.comyoutube.comyoutube.com

Urea Formation: Substituted ureas can be synthesized by treating this compound with an isocyanate. In this reaction, the amine nitrogen attacks the central carbon of the isocyanate group (-N=C=O), resulting in the urea derivative. This reaction is typically high-yielding and proceeds under mild conditions. Urea functionalities are important pharmacophores found in numerous approved drugs. nih.gov

Carbamate Formation: Carbamates are readily prepared by the reaction of the primary amine with chloroformates (e.g., ethyl chloroformate) or other similar reagents like N,N'-disuccinimidyl carbonate. The amine attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate linkage.

| Derivative | Reactant | General Reaction Conditions | Product Functional Group |

|---|---|---|---|

| Amide | Acyl chloride (R-COCl) or Carboxylic acid (R-COOH) | Base (e.g., triethylamine, pyridine); Coupling agent (for carboxylic acid, e.g., DCC, EDC) | -NH-C(=O)R |

| Urea | Isocyanate (R-N=C=O) | Aprotic solvent (e.g., THF, DCM) at room temperature | -NH-C(=O)NHR |

| Carbamate | Chloroformate (R-O-COCl) | Base (e.g., triethylamine) in an aprotic solvent | -NH-C(=O)OR |

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine.

Cyclization: The formed imine can also participate in intramolecular or intermolecular cyclization reactions, serving as a key step in the synthesis of various nitrogen-containing heterocyclic systems.

| Reaction | Reactant | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| Imine Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Acid or base catalyst, often with removal of water | Imine (Schiff Base) |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | 1. Imine formation. 2. In situ reduction with NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst. masterorganicchemistry.comresearchgate.net | Secondary Amine |

Sulfonamide Formation: In a reaction analogous to acylation, this compound can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to yield sulfonamides. The sulfonamide functional group is a key component in many antibacterial drugs and other therapeutic agents due to its structural similarity to p-aminobenzoic acid, allowing it to act as a competitive inhibitor in the folic acid synthesis pathway in bacteria. nih.gov

Sulfamate Formation: While less common, the amine can also be derivatized to form sulfamates by reacting with a suitable sulfamoyl chloride or a related reagent.

N-Alkylation: The primary amine can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled route to mono-alkylation. masterorganicchemistry.com

N-Arylation: The formation of a C(aryl)-N bond can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for this transformation, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. wikipedia.orgacsgcipr.orglibretexts.org This reaction has broad substrate scope and functional group tolerance, making it a powerful tool for synthesizing N-aryl benzylamine (B48309) derivatives. wikipedia.orgcmu.edu Copper-catalyzed N-arylation reactions (Ullmann condensation) are also a viable, though often harsher, alternative. semanticscholar.org

| Component | Examples |

|---|---|

| Aryl Halide/Triflate | Aryl-Br, Aryl-Cl, Aryl-I, Aryl-OTf |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, XPhos, SPhos, DavePhos |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

The primary amine of this compound can undergo oxidation reactions. Controlled oxidation can yield the corresponding imine or, under harsher conditions, potentially lead to the cleavage of the C-N bond to form the corresponding aldehyde (5-bromo-2-ethoxybenzaldehyde). Conversely, while the amine itself is in a reduced state, its presence can influence the redox chemistry of other parts of the molecule or other reagents in a reaction mixture.

Reactivity of the Aromatic Bromine Substituent for Further Functionalization

The bromine atom on the aromatic ring is a key functional handle for introducing molecular diversity through a variety of cross-coupling reactions. Aryl bromides are excellent substrates for many palladium-catalyzed transformations due to their favorable balance of reactivity and stability. illinois.edu

The most significant application is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is exceptionally robust and tolerant of a wide array of functional groups, including the primary amine on the this compound scaffold (which may require protection depending on the reaction conditions). nih.gov This allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the benzene (B151609) ring. nih.govnih.gov

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. wikipedia.org

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

| Component | Examples | Purpose |

|---|---|---|

| Organoboron Reagent | Aryl-B(OH)₂, Heteroaryl-B(OH)₂, Alkyl-B(pin) | Source of the new carbon fragment |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, dppf, SPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF | Solubilizes reactants and facilitates the reaction |

Beyond the Suzuki reaction, the bromine atom can participate in other cross-coupling reactions such as the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and Stille coupling (coupling with organostannanes), further expanding the synthetic utility of this compound as a versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atom on the aromatic ring of this compound serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. The reactivity of the aryl bromide is enhanced by the presence of the electron-donating ethoxy and benzylamine groups, facilitating the initial oxidative addition step in the catalytic cycle.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. For a substrate like this compound, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group. A typical catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base like Na₂CO₃ or K₂CO₃. chu-lab.org

Heck Coupling: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. This would allow for the introduction of a vinyl group at the 5-position of the this compound scaffold.

Sonogashira Coupling: This reaction is a powerful method for creating carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov This methodology would enable the direct alkynylation of the this compound core, introducing an alkyne moiety. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org While this compound already possesses a primary amine, the Buchwald-Hartwig reaction could be employed to couple the aryl bromide portion with a different primary or secondary amine, leading to more complex diamine structures. acsgcipr.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions. wikipedia.orglibretexts.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Temp. |

|---|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 °C |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp - 65°C |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 °C |

This table presents generalized conditions and may require optimization for the specific substrate.

Directed Nucleophilic Aromatic Substitution (SNAr) Pathways

Classical nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.gov The this compound scaffold lacks such strong activating groups; in fact, the ethoxy and benzylamine moieties are electron-donating, which disfavors the classical SNAr mechanism.

However, the concept of "directed" SNAr (dSNAr) has emerged, where a directing group, often in the ortho position, can facilitate substitution. rsc.org In a dSNAr reaction, an ortho-substituent can coordinate with reagents or otherwise lower the activation energy for the substitution of a nearby leaving group, even without traditional electronic activation of the aromatic ring. rsc.org While specific examples involving the benzylamine group of this compound acting in a directing capacity for SNAr are not prominently documented, such pathways can sometimes be achieved under specific conditions, for instance, through coordination with a metal or by using highly reactive nucleophiles. It has been noted that some SNAr reactions may proceed through a concerted mechanism rather than the classic stepwise pathway, which may not require the same degree of electronic activation. nih.govnih.gov

Magnesium-Halogen Exchange and Lithium-Halogen Exchange for Grignard and Organolithium Reagent Formation

The carbon-bromine bond in this compound can be converted into a highly nucleophilic carbon-metal bond through metal-halogen exchange. This transformation generates powerful intermediates for forming new carbon-carbon bonds.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would produce the corresponding Grignard reagent, (2-ethoxy-5-(aminomethyl)phenyl)magnesium bromide. adichemistry.comwikipedia.org The formation of Grignard reagents involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com It is often necessary to activate the magnesium surface using agents like iodine or 1,2-dibromoethane. wikipedia.org A significant challenge in this synthesis is the presence of the acidic amine proton (-NH₂), which would be readily deprotonated by, and thus quench, the newly formed Grignard reagent. Therefore, protection of the amine group (e.g., as an amide or a silylamine) would be a prerequisite for successfully forming and utilizing this Grignard reagent.

Organolithium Reagent Formation: Lithium-halogen exchange offers an alternative route to a highly reactive organometallic intermediate. wikipedia.org This reaction is typically performed at low temperatures (e.g., -78 °C) by treating the aryl bromide with an alkyllithium reagent, most commonly n-butyllithium or t-butyllithium. wikipedia.orgharvard.edu The exchange is generally very fast, often faster than competing side reactions. harvard.edu Similar to Grignard formation, the acidic proton of the benzylamine group must be addressed. Using two equivalents of the alkyllithium reagent can sometimes overcome this issue, with the first equivalent deprotonating the amine and the second performing the lithium-halogen exchange. nih.gov The resulting organolithium species is a potent nucleophile and strong base, ready for reaction with various electrophiles. libretexts.orgwikipedia.org

Table 2: Comparison of Grignard and Organolithium Reagent Formation

| Feature | Grignard Reagent | Organolithium Reagent |

|---|---|---|

| Metal | Magnesium (Mg) | Lithium (Li) |

| Method | Oxidative insertion of Mg into C-Br bond | Exchange with alkyllithium (e.g., n-BuLi) |

| Typical Solvent | THF, Diethyl Ether | THF, Hexanes, Diethyl Ether |

| Typical Temp. | Room Temp to Reflux | -78 °C to 0 °C |

| Reactivity | Strong Nucleophile/Base | Very Strong Nucleophile/Base |

| Substrate Consideration | Amine protection required | Amine protection or excess BuLi required |

Transformations and Stability Considerations Involving the Ethoxy Group

Selective Cleavage and Modification of the Ether Linkage

The ethoxy group in this compound is a relatively stable ether linkage. However, it can be selectively cleaved to reveal a phenol (B47542) group, a common objective in the synthesis of natural products and pharmaceuticals. The most common reagent for cleaving aryl alkyl ethers is boron tribromide (BBr₃). This reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack by bromide on the ethyl group. Other reagents capable of O-dealkylation include strong protic acids like HBr or TMSI (trimethylsilyl iodide). The choice of reagent and conditions is crucial to avoid side reactions involving the benzylamine or the aryl bromide. Modification, such as converting the ethoxy to a different alkoxy group, would typically involve cleavage to the phenol followed by re-alkylation under Williamson ether synthesis conditions (e.g., using an alkyl halide and a base like K₂CO₃).

Stereoelectronic Influence of the Ethoxy Group on Aromatic Reactivity

The ethoxy group exerts a significant stereoelectronic influence on the reactivity of the aromatic ring. This influence is a combination of two opposing effects:

Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect makes the ring more reactive towards electrophiles and is considered an "activating" effect. minia.edu.eg

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the attached carbon atom through the sigma bond. This inductive effect deactivates the ring towards electrophilic attack. libretexts.org

For alkoxy groups like ethoxy, the resonance effect is dominant over the inductive effect. libretexts.org Consequently, the ethoxy group is a net activating group and an ortho, para-director for electrophilic aromatic substitution. minia.edu.eg In the context of palladium-catalyzed coupling, this electron-donating nature facilitates the oxidative addition step, making the C-Br bond more susceptible to reaction.

Oxidative and Reductive Transformations of the Benzylamine Aromatic Scaffold

The benzylamine and aryl bromide components of the scaffold can undergo various oxidative and reductive transformations.

Oxidative Transformations: The primary amine of the benzylamine moiety is susceptible to oxidation. A range of oxidizing agents can convert benzylamines into different products. For example, mild oxidation can lead to the formation of the corresponding imine, especially through oxidative self-coupling. researchgate.netacs.org More vigorous oxidation can yield the benzonitrile (B105546). Metal-free catalytic systems using organocatalysts and oxygen have been developed for the efficient synthesis of imines from benzylamines. acs.orgnih.gov Photocatalytic methods have also been shown to selectively oxidize benzylamine to either an imine or a nitrile, depending on the catalyst used. rsc.org

Reductive Transformations: The bromine atom can be selectively removed via reductive dehalogenation. A common method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. organic-chemistry.org This process replaces the bromine atom with a hydrogen atom, yielding 2-ethoxybenzylamine (B1581976). This reduction is generally selective, leaving other functional groups like the ether and amine intact. organic-chemistry.org More powerful reducing conditions, such as using a platinum or rhodium catalyst under high pressure, could potentially reduce the entire aromatic ring to a cyclohexyl ring. openstax.org Additionally, nitro groups on an aromatic ring can be selectively reduced to amines in the presence of other functional groups using reagents like SnCl₂ and HCl or Fe and HCl. libretexts.orglibretexts.org

Selective Oxidation of the Benzyl Position to Aldehydes or Carboxylic Acids

The primary amine at the benzylic position of this compound is susceptible to oxidation. The transformation of benzylamines can lead to the corresponding imines, which can be subsequently hydrolyzed to form aldehydes. Further oxidation can then yield carboxylic acids. ias.ac.inacs.org The specific product obtained often depends on the choice of oxidizing agent and the reaction conditions employed.

The initial step in the oxidation of benzylamines typically involves the formation of an imine. ias.ac.in For instance, the oxidation of substituted benzylamines using reagents like cetyltrimethylammonium permanganate (B83412) (CTAP) has been shown to yield the corresponding aldimines. ias.ac.in While direct oxidation to an aldehyde is a common subsequent step, the reaction can be controlled to favor the imine under certain conditions.

For the conversion to aldehydes, various methods are available for the oxidation of benzylamines. These often proceed through an imine intermediate which is then hydrolyzed. Stronger oxidizing agents or modified reaction conditions can facilitate the direct conversion to carboxylic acids. The oxidation of substituted toluenes to their corresponding benzoic acids using catalysts like cobalt salts in the presence of a radical initiator is a well-established industrial process and provides a conceptual parallel for the oxidation of the benzylic carbon in this compound to the carboxylic acid level. organic-chemistry.org

Below is a table summarizing potential oxidative transformations of the benzylamine moiety, based on general reactions of similar compounds.

| Starting Material | Reagent/Catalyst | Product | Reference |

| Substituted Benzylamines | Cetyltrimethylammonium Permanganate (CTAP) | Aldimines | ias.ac.in |

| Benzylamine | Salicylic Acid/O₂ | N-Benzylidenebenzylamine (Imine) | acs.orgnih.gov |

| Substituted Toluenes | Co(OAc)₂/NaBr/AcOH, O₂ | Substituted Benzoic Acids | organic-chemistry.org |

This table presents examples of oxidation reactions on compounds analogous to this compound to illustrate potential reaction pathways.

Hydrogenation and Other Reduction Reactions of the Aromatic Ring

The aromatic ring of this compound can undergo reduction reactions, most notably catalytic hydrogenation and dissolving metal reductions like the Birch reduction. These reactions can lead to the saturation of the aromatic ring and/or the removal of the bromine substituent (hydrodebromination).

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of aromatic rings and the cleavage of carbon-halogen bonds. mdpi.commdpi.com The choice of catalyst (e.g., Palladium, Platinum, Rhodium) and reaction conditions (pressure, temperature, solvent) can significantly influence the outcome. For a molecule like this compound, catalytic hydrogenation could potentially lead to several products:

Selective Hydrodebromination: Under milder conditions, it might be possible to selectively remove the bromine atom, yielding 2-ethoxybenzylamine. This is a common transformation for aryl bromides. mdpi.com

Ring Hydrogenation: Under more forcing conditions, the aromatic ring can be partially or fully hydrogenated to the corresponding cyclohexyl derivative.

Combined Hydrodebromination and Ring Hydrogenation: It is also possible for both processes to occur, resulting in the formation of 2-ethoxycyclohexylmethanamine.

The following table illustrates potential outcomes of catalytic hydrogenation based on general principles.

| Substrate Type | Catalyst | Conditions | Potential Product(s) | Reference |

| Brominated Aromatic Compound | Pd/C | H₂, Room Temp | Debrominated Aromatic Compound | mdpi.com |

| Aromatic Ring | Rh/C | High Pressure H₂ | Cyclohexane Ring | rsc.org |

| Substituted Benzene | PtO₂ | H₂, Acetic Acid | Substituted Cyclohexane | rsc.org |

This table provides a generalized overview of catalytic hydrogenation outcomes for functionalities present in this compound.

Birch Reduction:

The Birch reduction is a dissolving metal reduction that employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com This reaction typically reduces aromatic rings to 1,4-cyclohexadienes. wikipedia.orgmasterorganicchemistry.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring.

For this compound, the ethoxy group is an electron-donating group (EDG), which directs the reduction to produce a diene where the double bonds are not conjugated and the methoxy (B1213986) group is on a double bond. The bromine atom, being a halogen, can also be cleaved under Birch reduction conditions. The benzylamine group's influence would also play a role in the final product structure.

The general outcome for an alkoxy-substituted benzene under Birch reduction conditions is the formation of a 1-alkoxy-1,4-cyclohexadiene.

| Substrate Type | Reagents | General Product | Reference |

| Alkoxybenzene | Na/NH₃, EtOH | 1-Alkoxy-1,4-cyclohexadiene | masterorganicchemistry.com |

| Aryl Halide | Na/NH₃ | Dehalogenated Arene | wikipedia.org |

This table outlines the expected products from a Birch reduction of substrates with functional groups similar to those in this compound.

Mechanistic Investigations into Reactions Involving 5 Bromo 2 Ethoxybenzylamine

Elucidation of Reaction Mechanisms4.2.1. Identification and Characterization of Reaction Intermediates4.2.2. Detailed Analysis of Transition States and Energy Profiles4.2.3. Isotope Effects and Labeling Studies

Further research and publication in the field of chemistry would be required to provide the specific experimental data and analysis needed to construct the requested article.

Influence of Electronic and Steric Substituents on Reaction Kinetics and Selectivity

In the study of reaction mechanisms involving 5-Bromo-2-ethoxybenzylamine, the electronic and steric properties of substituents on both the benzylamine (B48309) and the reacting partner play a crucial role in determining the reaction kinetics and selectivity. While specific mechanistic investigations exclusively focused on this compound are not extensively documented in publicly available literature, general principles derived from studies on substituted benzylamines and related aromatic compounds can be applied to understand its reactivity.

Steric hindrance, the effect of the physical size of substituent groups, can also significantly impact reaction rates and product distribution. libretexts.org Bulky substituents near the reaction center can impede the approach of a reagent, slowing down the reaction or favoring attack at a less sterically hindered position. libretexts.orgyoutube.com

Detailed research on various substituted benzylamines has demonstrated the quantifiable influence of electronic and steric parameters on reaction kinetics. For instance, the oxidation of ortho-, meta-, and para-substituted benzylamines by N-bromoacetamide has been shown to be first order with respect to both the oxidant and the amine. oup.comresearchgate.net The reaction rates for meta- and para-substituted benzylamines have been successfully correlated using Taft's and Swain's dual substituent parameter equations, which separate the inductive and resonance effects of the substituents. oup.com For ortho-substituted compounds, a triparametric equation incorporating Taft's σI and σR+ values along with Charton's steric parameter (V) provides an excellent correlation, highlighting the importance of steric effects for substituents in the ortho position. oup.com

A common method to analyze the influence of electronic effects on reaction rates is through Hammett plots, which correlate the logarithm of the reaction rate constant (log k) with a substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides insight into the nature of the transition state. A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state. Conversely, a positive ρ value implies that electron-withdrawing groups accelerate the reaction, indicating the development of negative charge.

While specific kinetic data for this compound is not available, the following hypothetical data tables illustrate how electronic and steric effects of a substituent 'X' on a reacting partner might influence the kinetics and selectivity of a reaction.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Substituted Electrophile

| Substituent (X) on Electrophile | Hammett Constant (σ) | Rate Constant (k, M⁻¹s⁻¹) |

| -OCH₃ | -0.27 | 0.05 |

| -CH₃ | -0.17 | 0.12 |

| -H | 0.00 | 0.35 |

| -Cl | 0.23 | 1.20 |

| -NO₂ | 0.78 | 8.50 |

Table 2: Hypothetical Data on the Influence of Steric Hindrance on Reaction Selectivity

| Attacking Reagent | Steric Parameter (e.g., Cone Angle) | % Ortho Product | % Para Product |

| Reagent A (Small) | 85° | 45 | 55 |

| Reagent B (Medium) | 110° | 25 | 75 |

| Reagent C (Bulky) | 145° | 5 | 95 |

In nucleophilic substitution reactions where the benzylamine acts as the nucleophile, the electronic nature of substituents on the electrophile significantly impacts the reaction rate. Electron-withdrawing groups on the electrophile increase its electrophilicity, leading to a faster reaction.

The principles of reductive amination, a common reaction involving benzylamines, are also governed by these electronic and steric factors. researchgate.netbeilstein-journals.org The initial formation of an imine or iminium ion is influenced by the electronic properties of both the carbonyl compound and the amine. ias.ac.in Subsequent reduction is then susceptible to steric hindrance around the C=N double bond.

Detailed Computational and Spectroscopic Analysis of this compound Remains Largely Unexplored in Scientific Literature

Extensive searches for data pertaining to the geometry optimization, electronic structure, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and solvent effects specifically for this compound have not yielded the necessary detailed research findings to populate the requested article sections.

In contrast, a closely related compound, 5-Bromo-2-hydroxybenzaldehyde, has been the subject of thorough theoretical and experimental investigations. nih.govresearchgate.net These studies have utilized Density Functional Theory (DFT) for geometry optimization and have explored various spectroscopic properties. nih.govresearchgate.net Analyses such as Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping have been conducted for 5-Bromo-2-hydroxybenzaldehyde, providing insights into its stability, reactivity, and potential interaction sites. nih.govresearchgate.net

However, the structural and electronic differences between a hydroxyl group (-OH) and an ethoxy group (-OCH2CH3), as well as a benzaldehyde (B42025) versus a benzylamine functional group, are significant. These differences would lead to distinct results in all the computational and spectroscopic analyses outlined in the user's request. Therefore, extrapolating data from 5-Bromo-2-hydroxybenzaldehyde to describe this compound would be scientifically inaccurate.

The requested article structure, focusing on in-depth computational and spectroscopic elucidation, requires specific published data that is currently unavailable for this compound. Without such foundational research, the generation of a thorough, informative, and scientifically accurate article solely on this compound is not feasible at this time. Further experimental and computational research dedicated to this compound is necessary to provide the data required for the comprehensive analysis sought by the user.

Computational Studies and Spectroscopic Elucidation of 5 Bromo 2 Ethoxybenzylamine

Molecular Dynamics Simulations and Advanced Modeling

Ligand-Receptor Interactions (if applicable to advanced derivatization)

While specific ligand-receptor docking studies for 5-Bromo-2-ethoxybenzylamine are not extensively documented in publicly available research, computational modeling and analysis of its structural motifs allow for a detailed prediction of its potential interactions in a biological context, particularly concerning advanced derivatization for therapeutic applications. The molecule possesses several key functional groups that are pivotal for forming interactions with protein receptors.

Derivatives of this compound could engage in a variety of non-covalent interactions, which are fundamental to molecular recognition and binding affinity:

Hydrogen Bonding: The primary amine of the benzylamine (B48309) group is a critical site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen lone pair). The oxygen atom of the ethoxy group can also serve as a hydrogen bond acceptor. These interactions are crucial for anchoring a ligand within a receptor's binding pocket, often involving residues like aspartate, glutamate, serine, or asparagine. unica.it

Ionic Interactions: The benzylamine moiety is basic and can be protonated under physiological pH to form a positively charged ammonium (B1175870) cation. This allows for the formation of strong ionic bonds (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, which are common in receptor active sites. unica.it

Halogen Bonding: The bromine atom at the 5-position is a significant feature. It can act as a halogen bond donor, forming a favorable, directional interaction with an electron-dense atom, such as an oxygen or nitrogen atom from a protein backbone or side chain. nih.gov This type of interaction is increasingly recognized for its role in enhancing ligand affinity and selectivity. researchgate.net

π-Interactions: The aromatic ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues such as lysine (B10760008) or arginine.

Computational simulations of derivatives would likely explore how modifications to the core structure—for instance, by alkylation or acylation of the amine—could optimize these interactions to improve potency and selectivity for a specific biological target.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The definitive structure of this compound (C₉H₁₂BrNO) is elucidated through a combination of advanced spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's atomic composition, connectivity, and functional groups.

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. While experimental spectra for this specific compound are not widely published, a detailed prediction can be made based on established substituent effects and data from analogous compounds like 2-ethoxybenzylamine (B1581976). guidechem.com

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The predicted chemical shifts are influenced by the electron-donating ethoxy group and the electron-withdrawing bromine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H (Aromatic, H-6) | ~7.35 | d (J ≈ 2.5 Hz) | 1H |

| H (Aromatic, H-4) | ~7.25 | dd (J ≈ 8.7, 2.5 Hz) | 1H |

| H (Aromatic, H-3) | ~6.75 | d (J ≈ 8.7 Hz) | 1H |

| O-CH₂ -CH₃ (Ethoxy) | ~4.05 | q (J ≈ 7.0 Hz) | 2H |

| Ar-CH₂ -NH₂ (Benzylic) | ~3.80 | s | 2H |

| NH₂ (Amine) | ~1.5 - 2.5 | br s | 2H |

| O-CH₂-CH₃ (Ethoxy) | ~1.40 | t (J ≈ 7.0 Hz) | 3H |

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The shifts are significantly affected by the electronegativity of the attached atoms (O, N, Br).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Aromatic, C-2, C-O) | ~156.0 |

| C (Aromatic, C-5, C-Br) | ~113.5 |

| C (Aromatic, C-1, C-CH₂) | ~131.0 |

| C (Aromatic, C-6) | ~132.5 |

| C (Aromatic, C-4) | ~130.0 |

| C (Aromatic, C-3) | ~112.0 |

| C H₂ (Ethoxy) | ~64.0 |

| C H₂ (Benzylic) | ~40.0 |

| C H₃ (Ethoxy) | ~14.8 |

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to confirm ¹H-¹H couplings (e.g., between the H-3 and H-4 aromatic protons), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, confirming the assignments listed above.

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₂BrNO), the theoretical monoisotopic mass of the protonated molecular ion [M+H]⁺ is 230.01750 Da. The presence of bromine would be confirmed by the characteristic M+2 isotopic pattern, where the peak for the ⁸¹Br isotope is nearly equal in intensity to the peak for the ⁷⁹Br isotope.

Collision-induced dissociation (CID) of the molecular ion would lead to predictable fragmentation patterns, which are crucial for structural confirmation. nih.govnih.gov The primary fragmentation pathway for benzylamines is alpha-cleavage. libretexts.orgyoutube.com

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 230.0175 / 232.0155 | [C₉H₁₃BrNO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 213.0 / 215.0 | [C₉H₁₀BrO]⁺ | Loss of ammonia (B1221849) (NH₃) |

| 151.0964 | [C₉H₁₃NO]⁺ | Loss of Bromine radical (•Br) |

| 134.0859 | [C₈H₁₂N]⁺ | Alpha-cleavage; loss of bromo-ethoxy-phenyl radical |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. udel.edu The spectrum of this compound would exhibit several characteristic peaks. researchgate.netvscht.cz

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3380 - 3300 | N-H symmetric & asymmetric stretching (doublet) | Primary Amine |

| 3100 - 3000 | C-H stretching | Aromatic Ring |

| 2980 - 2850 | C-H stretching | Aliphatic (Ethyl, Methylene) |

| 1620 - 1580 | N-H bending (scissoring) | Primary Amine |

| 1600 & 1480 | C=C stretching | Aromatic Ring |

| 1250 - 1200 | C-O-C asymmetric stretching | Aryl-alkyl ether |

| 1050 - 1020 | C-O-C symmetric stretching | Aryl-alkyl ether |

| ~820 | C-H out-of-plane bending | 1,2,4-Trisubstituted Aromatic Ring |

| 650 - 550 | C-Br stretching | Aryl Bromide |

UV-Visible spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. The spectrum is expected to show absorptions corresponding to π → π* transitions. Compared to unsubstituted benzene (λ_max ≈ 255 nm), the presence of the electron-donating ethoxy group (an auxochrome) and the bromine atom (which also has lone pairs) is expected to cause a bathochromic (red) shift to longer wavelengths. acs.orgnih.gov The primary absorption band (related to the B-band of benzene) would likely be observed in the range of 270-290 nm.

Applications in Complex Molecule Synthesis and Medicinal Chemistry

Role as a Key Intermediate in Pharmaceutical Lead Generation and Optimization

In the realm of drug discovery, 5-Bromo-2-ethoxybenzylamine serves as a crucial starting material for the synthesis of a wide array of compounds with potential therapeutic applications. Its utility spans from the construction of novel heterocyclic systems to its incorporation into structure-activity relationship (SAR) studies.

The primary amine of this compound is a key functional group for the construction of various nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. While direct examples of its use are not extensively documented in publicly available literature, the reactivity of the benzylamine (B48309) moiety allows for its participation in a variety of cyclization reactions. For instance, it can react with dicarbonyl compounds to form pyrroles, with α,β-unsaturated ketones to yield dihydropyridines, or with appropriate reagents to construct fused heterocyclic systems. The bromo- and ethoxy-substituents on the aromatic ring can then be used to fine-tune the properties of the resulting heterocyclic scaffolds. The synthesis of various heterocyclic compounds from bromo-substituted precursors has been widely reported, highlighting the potential of this compound in this area.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Heterocyclic System | Potential Synthetic Precursors from this compound |

|---|---|

| Pyrroles | Reaction with 1,4-dicarbonyl compounds |

| Pyridines | Hantzsch-type condensation with β-dicarbonyl compounds and an aldehyde |

| Quinolines | Skraup or Doebner-von Miller reaction with α,β-unsaturated carbonyl compounds |

Although specific molecules derived directly from this compound with defined pharmacological targets are not widely reported, the structural motifs present in this compound are found in various biologically active molecules. For example, substituted benzylamines are known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The bromo- and ethoxy-substituents can play a crucial role in modulating the binding affinity and selectivity of these molecules for their respective targets. Research on analogous compounds, such as 5-bromo-2-hydroxy-benzamide derivatives, has shown that this substitution pattern can lead to compounds with significant biological activity researchgate.netlew.ro. These studies suggest that derivatives of this compound could be explored for a variety of therapeutic areas, including oncology, infectious diseases, and neurology.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. This compound is an ideal candidate for inclusion in SAR studies due to its modifiable functional groups. The bromine atom can be replaced with a variety of other groups using transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for a systematic exploration of the effect of different substituents at this position on biological activity. The ethoxy group can be varied to other alkoxy groups to probe the impact of steric bulk and lipophilicity. The amine functionality can be acylated, alkylated, or incorporated into larger structures. This multi-point modification capability enables medicinal chemists to build a comprehensive understanding of how structural changes affect the potency, selectivity, and pharmacokinetic properties of a lead compound.

Utility in Agrochemical Research and Material Science Applications

The application of this compound extends beyond pharmaceuticals into the fields of agrochemical research and material science. In agrochemicals, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. The structural features of this compound could be incorporated into new chemical entities with potential pesticidal or herbicidal activity.

In material science, substituted aromatic amines are precursors to a variety of functional materials, including polymers, dyes, and organic light-emitting diodes (OLEDs). The presence of the bromine atom allows for the incorporation of this molecule into polymeric chains through cross-coupling reactions, potentially leading to materials with tailored electronic or optical properties. The benzylamine moiety can also be used to anchor the molecule to surfaces or to create self-assembling monolayers.

Development of Novel Synthetic Reagents and Catalysts Utilizing the this compound Framework

The unique combination of functional groups in this compound also makes it an attractive scaffold for the development of new synthetic reagents and catalysts. The benzylamine can be derivatized to create chiral ligands for asymmetric catalysis. The aromatic ring can be further functionalized to introduce coordinating groups that can bind to metal centers, forming novel organometallic catalysts. While specific examples are not yet prevalent in the literature, the potential for developing reagents for specific chemical transformations or catalysts for stereoselective synthesis based on the this compound framework is an active area of research interest.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。